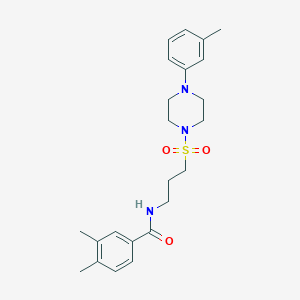
4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative with a pyridine and pyrrolidine ring. Sulfonamides are a group of compounds which have a wide range of applications in medicine due to their antibacterial properties . The presence of a trifluoromethyl group and a pyridine ring are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the introduction of trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the trifluoromethyl group and the pyridine ring. These groups are often involved in reactions that introduce new functional groups or modify existing ones .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the trifluoromethyl group and the pyridine ring. These groups are known to bestow distinctive physical–chemical properties to the compounds they are part of .Applications De Recherche Scientifique
Pharmaceutical Drug Development
This compound, with its trifluoromethyl group, is part of a class of molecules that have been found in many FDA-approved drugs . The presence of fluorine atoms often contributes to the biological activity of pharmaceuticals by enhancing their metabolic stability and modifying their interaction with biological targets. This compound could be investigated for its potential use in the development of new therapeutic agents, particularly where the trifluoromethyl group is a key pharmacophore.
Agrochemical Research
Compounds with a trifluoromethylpyridine moiety, such as this one, are significant in the agrochemical industry . They are used in the synthesis of pesticides and herbicides, leveraging the unique properties of the fluorine atom to enhance the activity and selectivity of these agents. Research into this compound’s application could lead to the development of new products for crop protection.
Organic Synthesis Intermediates
The structural motif present in this compound is valuable in organic synthesis, where it can serve as an intermediate in the construction of more complex molecules . Its reactivity and stability can be harnessed to create a variety of derivatives, which can then be utilized in further synthetic applications.
Catalysis
The trifluoromethyl group and the pyridine ring in the compound can act as ligands in catalytic systems . Research into how this compound can influence catalytic reactions could lead to the development of new catalytic processes or the improvement of existing ones, particularly in the field of green chemistry.
Veterinary Medicine
Similar to its potential applications in human pharmaceuticals, this compound could also be explored for veterinary uses. The trifluoromethyl group-containing drugs have been used in veterinary medicine, and this compound could be part of new treatments for animals, contributing to animal health and veterinary sciences .
Orientations Futures
Propriétés
IUPAC Name |
4-ethoxy-3-fluoro-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F4N3O3S/c1-2-28-16-5-4-14(9-15(16)19)29(26,27)24-13-7-8-25(11-13)17-6-3-12(10-23-17)18(20,21)22/h3-6,9-10,13,24H,2,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXHGJPVUKRIVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2CCN(C2)C3=NC=C(C=C3)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F4N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-fluoro-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



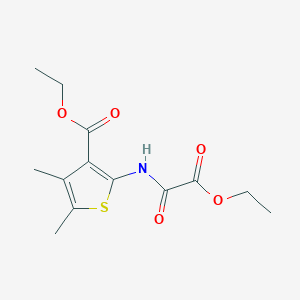
![5-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-methylpyridin-2(1H)-one](/img/structure/B2891358.png)
![(Z)-3-[2-[acetyl(ethyl)amino]-1,3-thiazol-4-yl]-N-(2-bromophenyl)-2-cyanoprop-2-enamide](/img/structure/B2891360.png)
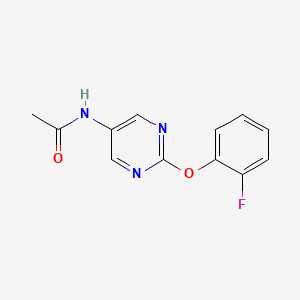
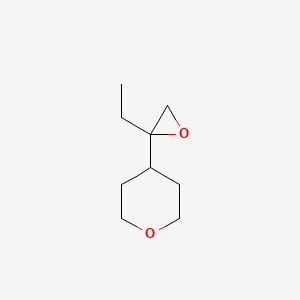
![(Z)-2-(2-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2891366.png)
![3-Bromo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2891368.png)
![Ethyl 4-oxo-5-(2-(p-tolyloxy)acetamido)-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2891369.png)
![[2-(Cyclopentyloxy)pyridin-3-yl]methanamine](/img/structure/B2891371.png)
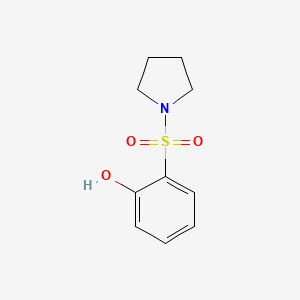
![N-(3,4-dimethylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2891374.png)
